2,5-Dimethylbiphenyl

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

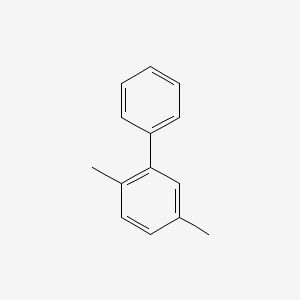

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dimethyl-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11-8-9-12(2)14(10-11)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHRVEUMINIGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334971 | |

| Record name | 2,5-DIMETHYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7372-85-2 | |

| Record name | 2,5-Dimethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007372852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18I6RL8MTW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Biphenyl Motif in Advanced Organic Chemistry

The biphenyl (B1667301) structure, characterized by two phenyl rings linked by a single bond, is a fundamental motif in organic chemistry. arabjchem.orgresearchgate.net Biphenyls and their derivatives are crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and polymers. arabjchem.orgrsc.orgatamanchemicals.com Initially recognized for their use in the production of polychlorinated biphenyls (PCBs), the focus has since shifted to the synthesis of functionalized biphenyls with significant therapeutic and material science applications. arabjchem.orgresearchgate.net

The versatility of the biphenyl scaffold lies in its rigidity, chemical stability, and the ability to be functionalized. rsc.org While biphenyl itself is relatively non-reactive, the introduction of functional groups through reactions like halogenation, nitration, and sulfonation allows for the construction of complex molecular architectures. arabjchem.orgresearchgate.net This has led to the development of numerous biphenyl-containing compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. rsc.orgresearchgate.net Furthermore, the unique electronic and steric properties of biphenyls make them suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and liquid crystals. rsc.orgresearchgate.net

Significance of Methylated Biphenyl Isomers in Fundamental Chemical Studies

Carbon-Carbon Bond Formation Strategies for Biphenyls

The creation of a carbon-carbon single bond between two aromatic rings is the definitional challenge in biphenyl synthesis. Over the years, a diverse array of methods has been developed to achieve this transformation, each with its own set of advantages and limitations. These methods can be broadly categorized into transition metal-catalyzed cross-coupling reactions, radical-mediated processes, and classical diazotization-coupling protocols.

Transition metal catalysis has revolutionized the synthesis of biaryl compounds, offering high efficiency and functional group tolerance. acs.org Palladium and nickel complexes are the most prominent catalysts in this domain, facilitating the coupling of various aryl precursors.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of C-C bonds. researchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. nih.gov A variety of palladium-catalyzed methods, such as the Hiyama, and Stille couplings, have been successfully employed for the synthesis of substituted biphenyls. nih.gov

Recent research has also explored the use of arenediazonium salts as electrophilic coupling partners in palladium-catalyzed reactions. thieme.de These salts exhibit high reactivity, often allowing for reactions to occur at ambient temperatures with simple palladium pre-catalysts like palladium(II) acetate, without the need for activating ligands. thieme.de

The following table summarizes representative palladium-catalyzed coupling reactions for the synthesis of substituted biphenyls.

| Coupling Reaction | Aryl Precursor 1 | Aryl Precursor 2 | Catalyst System | Conditions | Product | Reference |

| Hiyama Coupling | Aryltriethoxysilane | Immobilized Aryl Halide | Palladium Catalyst | Solid-phase | Substituted Biphenyl | nih.gov |

| Diazonium Salt Coupling | Arenediazonium Salt | Triarylbismuth Compound | Pd(OAc)₂ | Ambient Temperature | Substituted Biphenyl | thieme.de |

| C-H Acyloxylation | Biphenyl Weinreb Amide | Carboxylic Acid | Pd(II) Catalyst | Room Temperature | Acyloxylated Biphenyl | researchgate.net |

| Oxidative Coupling | 2-Methylfuran (B129897) | 2-Methylfuran | Pd(OAc)₂/TFA | O₂, 67 °C | 5,5′-Dimethyl-2,2′-bifuran | acs.orgresearchgate.net |

This table presents a selection of palladium-mediated reactions for biphenyl synthesis and is not exhaustive.

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems. researchgate.net Nickel catalysts can effectively promote the coupling of a wide range of substrates, including those with challenging C-O bonds. nih.gov

One of the earliest examples of nickel-mediated C-C bond formation is the homocoupling of aryl halides. nih.gov While initially requiring stoichiometric amounts of nickel, the process was later made catalytic by using stoichiometric quantities of a reducing agent like zinc. nih.gov A significant challenge in some nickel-catalyzed reactions is the potential for aryl exchange from phosphine (B1218219) ligands, leading to the formation of undesired biphenyl side products. nih.gov The use of bidentate ligands can help to suppress this side reaction. nih.gov

Recent advancements have led to the development of air-stable nickel precatalysts, such as [(TMEDA)Ni(o-tolyl)Cl], which are effective in a variety of transformations and can be activated through different mechanistic pathways depending on the reaction conditions. princeton.edu Nickel catalysis has also been successfully applied in electrochemical cross-coupling reactions, providing a sustainable approach to C-C bond formation. rsc.orgchinesechemsoc.org

The table below provides examples of nickel-catalyzed reactions for the synthesis of biphenyls.

| Reaction Type | Aryl Precursor 1 | Aryl Precursor 2 | Catalyst System | Conditions | Product | Reference |

| Homocoupling | Bromobenzene (B47551) | Bromobenzene | NiCl₂(PPh₃)₂/Zn⁰ | 50 °C | Biphenyl | nih.gov |

| One-Pot Synthesis | Aryl Halide | Arylboronic Acid | Nickel Catalyst | Room Temperature, Air | Biaryl | rsc.org |

| Cross-Electrophile Coupling | 4-Iodotoluene | Trifluoroacetaldehyde Ethyl Hemiacetal | [Ni(L5)Cl₂] | Room Temperature | 4,4′-Dimethylbiphenyl | unibo.it |

| Electrochemical Homocoupling | 4-Bromo-N,N-dimethylaniline | 4-Bromo-N,N-dimethylaniline | Ni(2,2'-bpy)₃Br₂ | 4 mA, 12 h | N⁴,N⁴,N⁴′,N⁴′-tetramethyl-[1,1′-biphenyl]-4,4′-diamine | rsc.org |

This table showcases a variety of nickel-catalyzed methods for biphenyl synthesis.

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the synthesis of biphenyls due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids. byjus.comwikipedia.org This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an aryl halide or triflate. byjus.comwikipedia.org

The synthesis of this compound has been achieved using the Suzuki-Miyaura reaction. mdpi.com For instance, the coupling of an appropriate aryl bromide with a corresponding arylboronic acid in the presence of a palladium catalyst and a base yields the desired product. mdpi.com The choice of ligand for the palladium catalyst can be crucial, with N-heterocyclic carbenes (NHCs) showing great promise as alternatives to traditional phosphine ligands. mdpi.com

The Suzuki-Miyaura reaction has been extensively applied to the synthesis of a vast array of substituted biphenyls, including those with significant steric hindrance. academie-sciences.fr The reaction conditions can be tuned to achieve high yields and selectivity. scielo.bracs.org For example, the use of specific palladium catalysts and ligands can facilitate the coupling of sterically demanding substrates to form highly substituted biphenyls. rsc.org

Below is a table summarizing various Suzuki-Miyaura reactions for the synthesis of substituted biphenyls.

| Product | Aryl Halide/Triflate | Organoboron Reagent | Catalyst System | Base | Solvent | Yield | Reference |

| This compound | 2-Bromotoluene | 5-Methyl-2-tolylboronic acid | Pd(OAc)₂/NHC | Base | Toluene or DMF | Good to Excellent | mdpi.com |

| 2-Diphenylarsino-2'-methylbiphenyl | (2-Bromophenyl)diphenylarsine | 2-Methylphenylboronic acid | Pd(OAc)₂/PPh₃ | K₃PO₄ | Dioxane/Water | 88% | rsc.org |

| 2-Diphenylarsino-2',6'-dimethylbiphenyl | (2-Bromophenyl)diphenylarsine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂/PPh₃ | K₃PO₄ | Dioxane/Water | 71% | rsc.org |

| 3,5-Dimethylbiphenyl | 3,5-Dimethylphenyl Halide | Phenylboronic Acid | Palladium Catalyst | Base | Not Specified | 81% | thieme-connect.com |

This table provides specific examples of the Suzuki-Miyaura reaction for synthesizing substituted biphenyls.

Radical-mediated reactions offer an alternative pathway to the formation of biphenyls, often proceeding through different mechanisms than transition metal-catalyzed processes. numberanalytics.com These reactions typically involve the generation of an aryl radical, which then attacks another aromatic ring.

One classical example is the Wurtz-Fittig reaction, which can proceed through a free radical mechanism involving the dehalogenation of an aryl halide followed by coupling. rsc.org However, this method can be limited by steric hindrance. rsc.org

More recently, base-induced homolytic aromatic substitution (BHAS) has been explored as a method for aryl-aryl bond formation. rsc.org In this process, an aryl radical is generated and adds to an arene, and a base facilitates the subsequent steps to form the biphenyl product. rsc.org The reaction of 2-iodo-1,3-dimethylbenzene (B54174) in benzene (B151609) with a base like potassium tert-butoxide can lead to the formation of 2,6-dimethylbiphenyl. chemrxiv.org Interestingly, this reaction can also produce biphenyl through a radical translocation process. chemrxiv.orgacs.org

The following table highlights key aspects of radical-mediated biphenyl synthesis.

| Reaction Name | Reactants | Key Intermediate | Conditions | Products | Key Feature | Reference |

| Wurtz-Fittig Reaction | Aryl Halide | Aryl Radical | Metal (e.g., Sodium) | Biphenyl Derivative | Classical method, can be sterically hindered | rsc.org |

| Base-Induced Homolytic Aromatic Substitution (BHAS) | 2-Iodo-1,3-dimethylbenzene, Benzene | 2,6-Dimethylphenyl Radical, Phenyl Radical | KOtBu, Radical Initiator | 2,6-Dimethylbiphenyl, Biphenyl | Formation of biphenyl via radical translocation | rsc.orgchemrxiv.orgacs.org |

This table outlines the fundamental characteristics of selected radical-mediated reactions for biphenyl synthesis.

Before the advent of modern cross-coupling methods, the diazotization of an aromatic amine followed by coupling with another aromatic compound was a primary method for biphenyl synthesis. The Gomberg-Bachmann reaction is the most prominent example of this class of reactions. wikipedia.orgwikipedia.org

In the Gomberg-Bachmann reaction, an aniline (B41778) derivative is treated with a diazotizing agent, such as sodium nitrite (B80452) in acidic solution, to form a diazonium salt. wikipedia.orgwikipedia.org This salt is then reacted with another aromatic compound, often in the presence of a base, to generate the biphenyl product via an aryl radical intermediate. wikipedia.org For example, the reaction of an aniline with benzene can produce the corresponding biphenyl. wikipedia.org

While historically significant, the Gomberg-Bachmann reaction often suffers from low yields (typically less than 40%) due to numerous side reactions of the diazonium salt. wikipedia.org Improvements have been developed, such as using diazonium tetrafluoroborates with a phase-transfer catalyst or employing 1-aryl-3,3-dialkyltriazenes. wikipedia.org More recently, visible-light-mediated versions of the Gomberg-Bachmann reaction have been developed, offering a more environmentally friendly approach. researchgate.net

The table below summarizes the key features of the Gomberg-Bachmann reaction.

| Reaction Name | Starting Materials | Key Intermediate | Conditions | Product | Limitations | Reference |

| Gomberg-Bachmann Reaction | Aromatic Amine, Aromatic Compound | Diazonium Salt, Aryl Radical | Diazotization, Coupling with Base | Biphenyl Derivative | Often low yields due to side reactions | wikipedia.org |

| Improved Gomberg-Bachmann | Aromatic Amine, Arene | Diazonium Tetrafluoroborate | Phase-Transfer Catalyst | Biphenyl Derivative | Improved yields over classical method | wikipedia.org |

| Visible-Light-Mediated Gomberg-Bachmann | Aniline, Aryl Diazonium Salt | Aryl Radical | Eosin Y Photocatalyst, Visible Light | 2-Aminobiphenyl | Metal-free, environmentally sustainable | researchgate.net |

This table provides an overview of the Gomberg-Bachmann reaction and its variations for biphenyl synthesis.

Nickel-Catalyzed Coupling Reactions

Radical-Mediated Aromatic Substitution Reactions

Regioselective Synthesis of this compound

The regioselective synthesis of this compound, where the connectivity between the two aromatic rings and the placement of the methyl groups are precisely controlled, is paramount for its application in materials science and organic synthesis. The primary methods for achieving this are transition-metal-catalyzed cross-coupling reactions, including the Kumada, Suzuki, and Negishi reactions. These methods offer high yields and selectivity, starting from appropriately substituted precursors.

One established method involves a Kumada coupling reaction . This approach utilizes a Grignard reagent. Specifically, 2-bromo-p-xylene (B1265381) is first converted into its corresponding Grignard reagent, 2,5-dimethylphenylmagnesium bromide. This organometallic intermediate is then reacted with a second aryl halide, such as bromobenzene, in the presence of a nickel catalyst like dichlorobis(triphenylphosphine)nickel(II) (NiCl₂(PPh₃)₂), to yield this compound. researchgate.netwikipedia.org Homocoupling of the Grignard reagent can be a side reaction. syr.edu

The Suzuki-Miyaura coupling offers a versatile and widely used alternative, known for its tolerance of a broad range of functional groups. gre.ac.ukresearchgate.net The synthesis of this compound via this method can be approached in two ways:

Coupling of 2,5-dimethylphenylboronic acid with a phenyl halide (e.g., bromobenzene or iodobenzene).

Coupling of a 2,5-dimethylphenyl halide with phenylboronic acid.

These reactions are typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. gre.ac.ukrsc.org

The Negishi coupling provides another powerful route, reacting an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com For the synthesis of this compound, this would involve the preparation of a 2,5-dimethylphenylzinc halide, which is then coupled with a phenyl halide using a palladium or nickel catalyst. wikipedia.orgnih.gov The Negishi reaction is noted for its high reactivity and ability to form C-C bonds involving various carbon hybridizations. wikipedia.org

Below is a comparative table of these regioselective synthetic methods.

| Reaction | Organometallic Reagent | Aryl Halide/Pseudohalide | Typical Catalyst | Key Features |

| Kumada Coupling | 2,5-Dimethylphenylmagnesium halide | Phenyl halide | Nickel or Palladium complexes (e.g., NiCl₂(dppf)) syr.edu | Utilizes highly reactive Grignard reagents; sensitive to acidic functional groups. wikipedia.org |

| Suzuki Coupling | 2,5-Dimethylphenylboronic acid/ester | Phenyl halide | Palladium complexes (e.g., Pd(PPh₃)₄) gre.ac.uk | High functional group tolerance; stable and easy-to-handle boronic acids. gre.ac.ukresearchgate.net |

| Negishi Coupling | 2,5-Dimethylphenylzinc halide | Phenyl halide | Nickel or Palladium complexes wikipedia.org | High reactivity and yields; broad scope for coupling partners. wikipedia.orgorganic-chemistry.org |

Derivatization and Functionalization of the Dimethylbiphenyl Core

The this compound scaffold serves as a foundational structure that can be further modified to create complex molecules with tailored properties. These modifications are crucial for developing new ligands, advanced materials, and functional polymers.

Post-Synthetic Modifications for Ligand Scaffolding

The dimethylbiphenyl core is a valuable platform for constructing specialized ligands for catalysis and molecular recognition. Post-synthetic modifications allow for the introduction of various functional groups, transforming the relatively simple biphenyl structure into a complex, three-dimensional scaffold.

A common strategy involves the introduction of coordinating atoms such as phosphorus, nitrogen, or sulfur. For instance, building on methodologies developed for other biphenyl systems, a this compound core can be functionalized to create novel phosphine ligands. This can be achieved by first halogenating the biphenyl core and then using a palladium-catalyzed arsination or phosphination reaction to introduce diphenylarsino (-AsPh₂) or diphenylphosphino (-PPh₂) moieties. rsc.org

Another advanced application is the integration of the dimethylbiphenyl unit into peptide structures to create unique hybrid molecules. iucr.orgnih.gov While demonstrated on the 6,6'-dimethylbiphenyl isomer, the synthetic principle is transferable. This involves creating dicarboxylic acid derivatives of the dimethylbiphenyl core, which can then be coupled with amino acids or peptide fragments via standard amide bond formation. iucr.orgnih.gov This creates a rigid, chiral scaffold that can enforce specific conformations in the attached peptide chains, a desirable trait for applications in catalysis and drug design.

Integration into Extended Polyaromatic Architectures

The this compound unit can act as a building block for larger, extended polyaromatic systems, including oligophenylenes and conjugated polymers. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs).

The key to integrating the this compound moiety into these larger structures is through iterative cross-coupling reactions. By creating a di-functionalized this compound derivative—for example, a dihalo- or diboronic acid derivative—it can be polymerized or coupled with other aromatic units. The Kumada coupling has been successfully employed in the synthesis of polythiophenes, demonstrating the utility of such cross-coupling methods for creating conjugated polymers from monomeric units. wikipedia.org Similarly, Suzuki coupling is a prominent method for synthesizing poly(phenylene) systems, which can generate high-performance materials. scirp.org The non-coplanar nature of the biphenyl linkage, with a dihedral angle between the rings, can be exploited to tune the electronic and physical properties of the resulting polymer.

Biomass-Derived Feedstock Approaches for Dimethylbiphenyl Isomers

The transition towards sustainable chemical manufacturing has spurred research into producing aromatic platform chemicals from renewable biomass. While direct synthesis of this compound from biomass is still an emerging area, routes to its precursors and related isomers have been developed, pointing to a greener future for this class of compounds.

A notable example is the synthesis of 4,4′-dimethylbiphenyl (a DMBP isomer) from 2-methylfuran (MF), which is derivable from lignocellulosic biomass. researchgate.net This process involves a palladium-catalyzed oxidative coupling of 2-methylfuran to form 5,5′-dimethyl-2,2′-bifuran (DMBF), which can then be converted to DMBP. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dimethylbiphenyl

Electronic Spectroscopy for Photophysical Property Probing

Electronic spectroscopy is a vital tool for investigating the photophysical properties of molecules like 2,5-Dimethylbiphenyl. These properties are dictated by the molecule's electronic structure and how it interacts with light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The study of methylbiphenyls using ultraviolet absorption spectra provides key insights into their electronic transitions. science-softcon.de In a foundational study, the ultraviolet absorption spectra of various methylbiphenyls were analyzed, establishing a basis for understanding their electronic behavior. science-softcon.de For this compound, the absorption characteristics are influenced by the biphenyl (B1667301) chromophore and the methyl substituents. The electronic structure of biphenyl itself gives rise to characteristic absorption bands, which are perturbed by the addition of methyl groups. These substituents can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

Generally, biphenyl derivatives exhibit intense absorption bands in the UV region, corresponding to π-π* transitions. acs.org The precise positions and intensities of these bands for this compound are determined by the interplay of electronic and steric effects from the methyl groups.

Table 1: Illustrative UV-Vis Absorption Data for Biphenyl Derivatives

| Compound | λmax (nm) | Solvent |

|---|---|---|

| Biphenyl | ~250 | Ethanol |

| Alkyl-substituted biphenylene (B1199973) cyclooligomer | 296 | Pentane |

This table provides representative data for related compounds to illustrate typical absorption ranges.

Luminescence Studies (e.g., Fluorescence, Phosphorescence)

Luminescence properties, such as fluorescence and phosphorescence, are critical for applications in materials science, including the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. acs.orgsemanticscholar.orgrsc.org The luminescence of biphenyl derivatives is highly dependent on their molecular conformation, particularly the dihedral angle between the two phenyl rings. acs.orgacs.org

Compounds based on substituted biphenyls can exhibit intense blue-to-green fluorescence. mdpi.com For instance, certain α-(N-biphenyl)-substituted 2,2′-bipyridines show emission maxima in the 443–505 nm range with significant fluorescence quantum yields. semanticscholar.orgmdpi.com While specific luminescence data for this compound is not extensively detailed in the reviewed literature, its properties can be inferred from related structures. The introduction of substituents can enhance fluorescence quantum yields. nih.gov The study of luminescent coordination polymers often utilizes linker ligands based on biphenyl structures to create materials with specific emissive properties. mdpi.com The temperature can also have a significant effect on the luminescence profile of such materials. mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of compounds through fragmentation analysis. tutorchase.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying components in a mixture. In the context of this compound, GC-MS is used for its characterization and to distinguish it from its isomers. The compound is first separated from other substances on a GC column, after which it enters the mass spectrometer.

The mass spectrum of this compound (C₁₄H₁₄) would show a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight (182.26 g/mol ). nih.gov The fragmentation pattern is characteristic of the molecule's structure. For dimethylbiphenyls, a common and often prominent fragmentation is the loss of a methyl group (CH₃, mass of 15), resulting in a significant peak at m/z 167 (M-15). nih.govnih.gov This [C₁₃H₁₁]⁺ ion is a stable fragment. Further fragmentation can occur, leading to other smaller ions that provide additional structural information. docbrown.infodocbrown.info

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Ion Formula | Description |

|---|---|---|

| 182 | [C₁₄H₁₄]⁺ | Molecular Ion (M⁺) |

| 167 | [C₁₃H₁₁]⁺ | Loss of a methyl group (M-15) |

| 165 | [C₁₃H₉]⁺ | Loss of H₂ from the m/z 167 fragment |

This table is based on typical fragmentation patterns for dimethylbiphenyl isomers. nih.govnih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ipcms.fr

Single-Crystal X-ray Diffraction

While a specific single-crystal X-ray structure for this compound was not found in the surveyed literature, studies on closely related biphenyl derivatives are informative. For example, some biphenyl derivatives are known to crystallize in monoclinic or orthorhombic crystal systems. mdpi.comresearchgate.net The solid-state structure of biphenyl derivatives can be influenced by factors like hydrogen bonding or other intermolecular forces, which can enforce planarity or specific twisted conformations. acs.orgrsc.org The structural data obtained from X-ray diffraction, such as the crystal system and space group, are crucial for understanding the material's properties. researchgate.netiucr.org

Table 3: Illustrative Crystallographic Data for a Biphenyl Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.2918 |

| b (Å) | 12.0928 |

| c (Å) | 12.6759 |

Data shown for 3-methyl-4-nitro-1,1-biphenyl as an example. researchgate.net

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a fundamental non-destructive analytical technique used to determine the crystalline nature of a solid material, identify its crystallographic structure, and assess its purity. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice planes, and the resulting diffraction pattern is unique to a specific crystalline structure, serving as a "fingerprint" for the material.

For a compound like this compound, which is a solid at room temperature, PXRD can provide critical information about its solid-state form. The analysis involves irradiating a powdered sample of the compound with an X-ray beam and recording the intensity of the scattered X-rays at various angles (2θ). The resulting diffractogram, a plot of intensity versus 2θ, can be used for:

Phase Identification: Comparing the experimental diffraction pattern to reference patterns in databases like the Powder Diffraction File (PDF) by the International Centre for Diffraction Data (ICDD) allows for the unambiguous identification of the crystalline phase.

Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffraction pattern, allowing for their identification and quantification.

Crystallinity Determination: The technique can distinguish between crystalline and amorphous material. Crystalline materials produce sharp, well-defined peaks, whereas amorphous solids yield a broad, diffuse halo.

While specific, publicly available powder diffraction data for this compound is not found in surveyed crystallographic databases, the structural elucidation of closely related derivatives demonstrates the power of X-ray diffraction. For instance, the crystal structure of 2,5-Bis(bromomethyl)biphenyl, a direct derivative, has been determined by single-crystal X-ray diffraction. nih.gov This analysis reveals detailed information about bond lengths, angles, and the conformation of the molecule in the solid state, such as the inter-ring dihedral angle. nih.gov Such data is crucial for understanding the molecule's steric and electronic properties. The crystallographic information obtained from a single crystal study can be used to generate a theoretical powder pattern, which serves as a primary reference for analyzing bulk samples by PXRD.

Below is a table summarizing the type of crystallographic data that would be obtained from an X-ray diffraction study of a crystalline biphenyl derivative.

| Parameter | Example Value for a Biphenyl Derivative (2,5-Bis(bromomethyl)biphenyl) nih.gov | Significance |

| Chemical Formula | C₁₄H₁₂Br₂ | Confirms the elemental composition of the crystalline material. |

| Formula Weight | 340.06 g/mol | The molecular mass of the compound in the asymmetric unit. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 33.084 Å, b = 4.3354 Å, c = 18.017 Å, β = 103.702° | The lengths and angles of the unit cell, which are unique to the crystalline form. |

| Volume | 2510.7 ų | The volume of a single unit cell. |

| Z | 8 | The number of formula units per unit cell. |

| Data Collection Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the diffraction experiment. |

| Refinement Details | R-factor = 0.031 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Advanced Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of organic compounds. For a substance like this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most pertinent methods, offering high resolution and sensitivity for analyzing volatile and non-volatile species, respectively.

Gas Chromatography (GC) for Volatile Species

Gas Chromatography is a powerful separation technique for analyzing volatile compounds. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the inside of the column. researchgate.net The time it takes for a specific compound to travel through the column to the detector is known as its retention time, a characteristic property under a given set of experimental conditions. researchgate.net

For this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is ideal for purity assessment and quantification. GC-MS combines the separation power of GC with the detection capabilities of MS, allowing for the identification of separated components based on their unique mass spectra. This is particularly useful for distinguishing between isomers, which may have very similar retention times but different fragmentation patterns.

The analysis of biphenyl isomers often employs a non-polar or semi-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms). elementlabsolutions.comteknokroma.es The elution order of dimethylbiphenyl isomers is dependent on their boiling points and interactions with the stationary phase. Purity assessment would involve chromatographing a sample of this compound and looking for the presence of extraneous peaks, which could indicate residual starting materials, by-products from synthesis, or other isomers.

The following table outlines typical parameters for a GC-MS method suitable for the analysis of biphenyl compounds.

| Parameter | Typical Setting for Biphenyl Analysis | Purpose |

| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) | Provides separation and mass-based identification. |

| Column | e.g., (5%-Phenyl)-methylpolysiloxane (DB-5 type), 30 m x 0.25 mm ID, 0.25 µm film | A common, robust column providing good resolution for semi-volatile aromatic compounds. teknokroma.escromlab-instruments.es |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Inlet Mode | Splitless or Split | Splitless mode is used for trace analysis, while split mode is used for higher concentration samples to avoid column overloading. |

| Inlet Temperature | 275-300 °C | Ensures rapid and complete vaporization of the sample. cromlab-instruments.es |

| Oven Program | Initial: 60-100 °C, Ramp: 5-10 °C/min, Final: 280-300 °C | A temperature gradient is used to separate compounds with a range of boiling points, from more volatile to less volatile components. cromlab-instruments.es |

| MS Detector | Electron Ionization (EI), Scan Mode or Selected Ion Monitoring (SIM) | EI provides characteristic fragmentation patterns for identification. SIM mode increases sensitivity for targeted quantitative analysis. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It operates by forcing a liquid sample (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase) at high pressure. phenomenex.com The separation is based on the differential interactions of the sample components with the stationary and mobile phases.

For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective mode. In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. phenomenex.com A standard C18 (octadecylsilane) column is often the first choice, as it provides excellent hydrophobic retention for a wide range of organic molecules. obrnutafaza.hr Alternatively, a biphenyl-phase column can offer enhanced retention and alternative selectivity for aromatic compounds like dimethylbiphenyls due to the potential for π-π interactions between the analyte's aromatic rings and the stationary phase. sigmaaldrich.comthermofisher.com

Purity assessment of this compound by HPLC involves dissolving the compound in a suitable solvent and injecting it into the HPLC system. The resulting chromatogram will show a major peak for the compound and any smaller peaks corresponding to impurities. The area of each peak is proportional to the concentration of the corresponding substance, allowing for the calculation of purity (e.g., % area). A Diode Array Detector (DAD) or UV-Vis detector is typically used, set to a wavelength where biphenyls absorb strongly, such as around 254 nm.

A representative HPLC method for the purity assessment of this compound is detailed in the table below.

| Parameter | Proposed Method for this compound Analysis | Rationale |

| HPLC System | HPLC with UV/DAD Detector | Standard instrumentation for routine analysis and purity verification. |

| Column | Biphenyl or C18, 4.6 x 150 mm, 5 µm particle size | Biphenyl phase offers enhanced π-π interactions for aromatic selectivity. sigmaaldrich.comthermofisher.com C18 is a robust, general-purpose hydrophobic phase. phenomenex.comobrnutafaza.hr |

| Mobile Phase | Acetonitrile (B52724) and Water (e.g., Isocratic 70:30 or Gradient) | A common polar mobile phase for RP-HPLC. A gradient (increasing acetonitrile percentage) can be used to elute more strongly retained impurities. phenomenex.com |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce run time by lowering mobile phase viscosity. sigmaaldrich.com |

| Detection | UV at 254 nm | Biphenyl systems exhibit strong absorbance in the UV region, making this a sensitive detection wavelength. |

| Injection Volume | 5-20 µL | Standard injection volume for analytical HPLC. |

Computational Chemistry and Theoretical Modeling of 2,5 Dimethylbiphenyl

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens to examine the intricacies of molecular systems. For 2,5-dimethylbiphenyl, these methods have been employed to elucidate its electronic structure, conformational preferences, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a principal tool for investigating biphenyl (B1667301) derivatives. It provides a balance between computational cost and accuracy for determining electronic structure and optimizing molecular geometries.

The defining structural characteristic of biphenyl and its derivatives is the torsional or dihedral angle between the two phenyl rings. This angle is a result of the interplay between the steric hindrance of the ortho substituents and the π-electron delocalization that favors planarity. westmont.eduoup.com

In this compound, the methyl group at the 2-position induces significant steric repulsion with the ortho-hydrogen of the adjacent ring, forcing the molecule into a non-planar conformation. askfilo.comnih.gov Computational studies on similar ortho-substituted biphenyls, such as 2-methylbiphenyl, show a destabilization of the planar conformation. nih.gov The torsional energy profile, calculated using methods like B3LYP/6-31G*, reveals the energy landscape as a function of the dihedral angle. nih.gov For 2-methylbiphenyl, the planar conformation is energetically unfavorable, and for 2,2'-dimethylbiphenyl (B165481), the planar anti-rotamer is of comparable energy to the syn-planar conformation, highlighting the significant steric strain. westmont.edunih.gov While specific torsional energy values for this compound are not extensively reported, the behavior is expected to be analogous to other mono-ortho-substituted biphenyls, with a twisted equilibrium geometry. The ground state dihedral angle for biphenyl itself is experimentally determined to be around 44.4°, and computational studies on substituted biphenyls show how this angle is altered by various functional groups. researchgate.net

Table 1: Calculated Torsional Barrier Data for Related Biphenyl Compounds

| Compound | Method | Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Biphenyl | Various | < 3.28 | researchgate.net |

| 2-Phenylpyridine | DFT | ~5 | researchgate.net |

Note: This table provides context from related compounds due to the scarcity of specific data for this compound.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comulethbridge.calibretexts.org The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are key reactivity descriptors. A smaller gap generally implies higher reactivity. numberanalytics.com

Table 2: Conceptual FMO Data for Substituted Biphenyls

| Compound | Feature | Impact on Reactivity |

|---|---|---|

| This compound | Electron-donating methyl groups | Increases HOMO energy, potentially increasing reactivity. |

| This compound | Steric hindrance from 2-methyl group | Reduces planarity, potentially decreasing reactivity. |

Computational methods, particularly DFT, are widely used to simulate spectroscopic data, such as infrared (IR) and UV-Vis spectra, which can then be compared with experimental results for structural validation. researchgate.net For instance, DFT calculations at the B3LYP/6-31G* level have been successfully used to model the IR and Vibrational Circular Dichroism (VCD) spectra of dimethylbiphenyl derivatives, helping to interpret experimental data and confirm conformational states in solution. researchgate.net The simulation of UV-Vis spectra for biphenyls is sensitive to the torsional angle, with the main "conjugation band" shifting to lower energy (red-shift) and increasing in intensity as the molecule becomes more planar. oup.com Experimental UV absorption spectra for this compound have been reported, providing a basis for such correlative studies. science-softcon.de Femtosecond pump-probe spectroscopy has been used to study the excited-state absorption and relaxation of this compound, with calculations helping to analyze the vastly different spectral intensities observed compared to unsubstituted biphenyl. researchgate.net

For higher accuracy in energetic calculations, ab initio methods beyond standard DFT, such as Møller–Plesset perturbation theory (MP2) and other post-Hartree-Fock methods, are employed. rsc.orgacs.org These methods provide more refined energy values for properties like torsional barriers and heats of formation. rsc.org Studies on biphenyl and its methyl-substituted derivatives have utilized these high-level calculations to achieve results that are in good agreement with experimental data. researchgate.netrsc.org For example, high-level ab initio calculations have been performed to reconcile the computational and experimental torsional energy barriers and equilibrium angle of biphenyl in the gas phase. researchgate.net While specific studies focusing solely on this compound using these advanced methods are not prominent, the principles and accuracies demonstrated for related systems are directly applicable. rsc.org

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Molecular Mechanics and Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying the details of a single molecule, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for analyzing the behavior of larger systems and intermolecular interactions. uni-koeln.deulakbim.gov.tr MD simulations track the movement of atoms over time, providing insights into the dynamic processes, conformational changes, and interactions within a condensed phase. knu.edu.afimtm.cz

For a molecule like this compound, MD simulations could be used to study its behavior in different solvents or its aggregation properties. These simulations rely on force fields, which are sets of parameters describing the potential energy of the system. ulakbim.gov.tr The development of accurate force fields is crucial for realistic simulations. Although specific MD studies on this compound are not readily found in the literature, this computational technique remains a powerful potential tool for investigating its liquid-state properties, interactions with other molecules, or its behavior as part of a larger molecular assembly, such as in polymers or liquid crystals. acs.org

Theoretical Investigations of Reaction Mechanisms Involving this compound

While dedicated theoretical studies on the reaction mechanisms of this compound are not extensively documented in publicly available research, the principles of its reactivity can be inferred from computational studies on closely related dimethylbiphenyl isomers. These investigations typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out potential energy surfaces, identify transition states, and calculate activation energies for various reactions.

A pertinent example is the theoretical study of the Friedel-Crafts acetylation of 3,3'-dimethylbiphenyl, which provides a model for understanding electrophilic substitution reactions in dimethylbiphenyl systems. d-nb.info In such studies, DFT calculations are used to evaluate the relative stabilities of possible intermediates (σ-complexes) and products, thereby predicting the regioselectivity of the reaction. d-nb.info The calculations can also elucidate the nature of the electrophilic species and the role of the catalyst, revealing whether the reaction proceeds via a free acetyl cation or a larger complex. d-nb.info For instance, in the monoacetylation of 3,3'-dimethylbiphenyl, theoretical data suggested that the reaction mechanism involves a bulky electrophile, such as an AcCl:AlCl₃ complex, which influences the observed product distribution. d-nb.info

Another crucial aspect of biphenyl chemistry that is extensively studied theoretically is the rotational barrier around the central C-C bond. This rotation is not a reaction in the traditional sense of bond formation or cleavage, but it is a fundamental process that governs the molecule's conformation and, consequently, its reactivity and physical properties. The energy barrier to rotation is influenced by steric hindrance and electronic effects from the substituents.

Computational studies on substituted biphenyls have explored these rotational barriers in detail. For 2,2'-dimethylbiphenyl, the rotation about the central C-C bond has been studied using various computational methods. researchgate.net The Gibbs free potential energy profile for this rotation shows a significant energy barrier for the conversion between the two axial enantiomers, which proceeds through a planar transition state. researchgate.net

| Compound | Method | Barrier at 0° (kJ/mol) | Barrier at 90° (kJ/mol) |

|---|---|---|---|

| Biphenyl | CCSD(T)/CBS | 8.0 | 8.3 |

| Biphenyl | HF/6-31G** | 13.93 | 6.32 |

| 2,2'-Dimethylbiphenyl | revDSD-PBEP86-D3BJ/Def2-TZVPP | Uncatalyzed Barrier (ΔG‡298,uncat) = 83.7 kJ/mol |

This table presents a selection of calculated rotational barriers for biphenyl and a dimethylbiphenyl derivative, illustrating the application of computational methods to determine these energy profiles. The data is compiled from different theoretical studies. researchgate.netresearchgate.netbiomedres.us

These theoretical approaches, while applied to isomers, lay the groundwork for understanding the potential reactivity of this compound. Future computational studies could specifically model reactions such as nitration, halogenation, or oxidation of this compound to predict product distributions and reaction kinetics.

Quantitative Structure-Property Relationships (QSPR) Development for Dimethylbiphenyls

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-describing features of molecules (known as molecular descriptors) with their macroscopic properties. While specific QSPR models developed exclusively for dimethylbiphenyls are not prominent in the literature, the methodologies applied to related classes of compounds, such as polychlorinated biphenyls (PCBs), are directly applicable.

The development of a QSPR model involves several key steps:

Data Set Compilation: A collection of molecules with known experimental values for the property of interest is assembled. For dimethylbiphenyls, this could include properties like boiling point, solubility, or toxicity.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

QSPR studies on PCBs have successfully modeled various properties, including their environmental fate and toxicity. For instance, models have been developed to predict the photodegradation half-lives of PCBs, a crucial parameter for assessing their environmental persistence. d-nb.info These models often use descriptors derived from the 2D structure of the molecules. d-nb.info Other QSPR studies on PCBs have focused on predicting properties like the octanol-water partition coefficient (log K_ow), which is vital for understanding their bioaccumulation potential.

| Compound Class | Property Modeled | Modeling Technique | Key Findings |

|---|---|---|---|

| Polychlorinated Biphenyls (PCBs) | Photodegradation Half-life | Multivariate Image Analysis (MIA-QSPR) | 2D chemical structures can be used to build predictive models for photostability. d-nb.info |

| Polychlorinated Biphenyls (PCBs) | Adiabatic Ionization Potentials and Electron Affinities | Density Functional Theory (DFT) | Ionization potentials and electron affinities are influenced by the number and position of chlorine atoms. researchgate.net |

| Substituted Biphenyls | Rotational Energy Barriers | Density Functional Theory (DFT) and LFER | Rotational barriers can be correlated with the reduced mass and vibrational energy differences at the pivot bond. biomedres.us |

This table summarizes examples of QSPR and theoretical studies on biphenyl derivatives, highlighting the types of properties that can be modeled and the methodologies employed. d-nb.infobiomedres.usresearchgate.net

For dimethylbiphenyls, a similar QSPR approach could be employed to predict a range of physicochemical and toxicological properties. By calculating a set of relevant molecular descriptors for isomers like this compound, it would be possible to develop models that could estimate properties for which experimental data is unavailable. Such models would be valuable for risk assessment and the design of new biphenyl-based compounds with desired characteristics.

Research Applications of 2,5 Dimethylbiphenyl in Materials Science and Catalysis

Role as a Model Compound in Fundamental Biphenyl (B1667301) Studies

2,5-Dimethylbiphenyl serves as a crucial model compound for investigating the influence of methyl substitution on the photophysical and photochemical behavior of the biphenyl scaffold. The substitution pattern affects the electronic and steric environment of the molecule, which in turn governs its excited-state dynamics.

Detailed investigations using advanced spectroscopic techniques have shed light on the ultrafast processes that occur upon photoexcitation of this compound. One key study employed femtosecond broadband pump-probe spectroscopy to examine its excited-state absorption and structural relaxation in organic solvents. researchgate.net This research revealed significant differences in the excited-state absorption intensities compared to unsubstituted biphenyl, which were attributed to strong symmetry-lowering effects induced by the methyl substituents. These effects directly influence the transition dipole moments for excited-state absorptions. researchgate.netresearchgate.net

The temporal evolution of the transient spectra of this compound indicated a complex, biphasic relaxation mechanism in the excited state. This process is characterized by two distinct time scales, a rapid component occurring in the femtosecond range and a slower component in the picosecond range. researchgate.netresearchgate.net

| Experimental Technique | Observed Phenomenon | Characteristic Time Scales | Reference |

|---|---|---|---|

| Femtosecond Broadband Pump-Probe Spectroscopy | Biphasic relaxation mechanism in the excited state | ~400 fs and ~12 ps | researchgate.netresearchgate.net |

The initial, ultrafast relaxation on the order of 400 femtoseconds is likely associated with intramolecular vibrational redistribution and initial structural rearrangements of the molecule in the excited state. The subsequent, slower relaxation component of approximately 12 picoseconds may correspond to further conformational changes and solvent relaxation around the excited molecule. researchgate.netresearchgate.net While detailed photochemical reaction pathways for this compound are not extensively elaborated in publicly available literature, these photophysical studies provide a fundamental understanding of its excited-state behavior, which is a prerequisite for predicting and understanding its potential photochemical reactivity.

Building Blocks for Advanced Materials Architectures

The rigid structure of the biphenyl unit makes it an attractive building block for the synthesis of advanced materials with specific functions, such as polymers and metal-organic frameworks (MOFs). While direct applications of this compound in this context are limited in the literature, its derivatives have been utilized.

For example, 2,2'-dimethylbiphenyl-4,4'-dicarboxylic acid has been used as an organic linker to construct metal-organic frameworks. acs.orgnih.govchinesechemsoc.org The methyl groups in the 2,2'-positions influence the dihedral angle between the phenyl rings, which in turn affects the geometry of the resulting MOF and its properties. acs.org In one instance, a responsive zirconium-based MOF, PCN-700, was assembled using 2,2′-dimethylbiphenyl-4,4′-dicarboxylic acid, creating specific pockets within the framework that could be used for the precise placement of other functional groups. chinesechemsoc.org

Organic Light-Emitting Diode (OLED) Host Materials (e.g., Derivatives)

In the field of organic electronics, the design of host materials is critical for achieving efficient and stable Organic Light-Emitting Diodes (OLEDs), particularly for blue phosphorescent devices which require hosts with high triplet energies to prevent energy back-transfer from the dopant. Derivatives of dimethylbiphenyl are explored for this purpose, as the methyl groups can induce a twist in the biphenyl backbone, breaking conjugation and raising the triplet energy level.

A notable example is the fluorescent blue host material, 1,3,6,8-tetrakis(this compound-4-yl)pyrene (BD4PP) , which was specifically synthesized for pure-blue organic light-emitting diodes. epa.gov This material incorporates the this compound moiety as a key constituent.

Furthermore, isomers of dimethylbiphenyl are widely used in host materials. Introducing methyl groups in the 2- and 2'-positions of the biphenyl unit causes significant steric hindrance, leading to a twisted structure that confines the conjugated system. uni-bayreuth.de This strategy was used to develop 4,4'-bis(9-carbazolyl)-2,2'-dimethylbiphenyl (CDBP) , a host material with a high triplet energy suitable for blue phosphorescent emitters. uni-bayreuth.deep2-bayreuth.de Another bipolar host material, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP) , utilizes a biphenyl core to achieve a wide bandgap and high triplet energy (3.0 eV), enabling its use as a universal host for various color emitters. nih.govacs.org A sky-blue phosphorescent OLED using BTBP as the host achieved a maximum external quantum efficiency of 30.2%. nih.gov

| Host Material Derivative | Emitter/Dopant | Key Performance Metric | Emission Color | Reference |

| 1,3,6,8-tetrakis(this compound-4-yl)pyrene (BD4PP) | Not Specified | Developed as a new fluorescent host | Pure-Blue | epa.gov |

| 2,2'-dimethylbiphenyl (B165481) derivative (Host 6) | Ir(dbfmi) | External Quantum Efficiency: 8.7% at 100 cd/m² | Pure-Blue (450 nm) | ep2-bayreuth.de |

| 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP) | FIrpic | Max. External Quantum Efficiency: 30.2% | Sky-Blue | nih.govacs.org |

Precursors for Polymer Synthesis and Modification

The dimethylbiphenyl structure is a promising building block for high-performance polymers. Its rigid backbone can be incorporated into polymer chains to enhance thermal stability and mechanical strength. While research on the 2,5-isomer is limited, its 4,4'-isomer, 4,4′-dimethylbiphenyl (DMBP) , has been identified as a key platform chemical for producing polymer precursors. acs.orgfigshare.com

Recent studies have focused on producing DMBP from renewable biomass sources, such as 2-methylfuran (B129897) (MF). acs.orgfigshare.comresearchgate.net The process involves the oxidative coupling of MF to form 5,5′-dimethyl-2,2′-bifuran (DMBF), which then undergoes a tandem Diels-Alder reaction and dehydration with ethylene (B1197577) to yield 4,4′-DMBP with high selectivity. acs.orgacs.org This renewable DMBP can be readily converted into diacids, diols, or diamines, which are essential monomers for engineering polymers like polyesters and polyamides. acs.orgresearchgate.net For instance, the diacid derivative, 4,4′-biphenyldicarboxylic acid (BDA), is used to create polymers with high tensile strength and improved gas barrier properties. acs.org

Another derivative, 5,5′-Dimethylbiphenyl-2,2′-diol , has been noted for its potential application in materials science, where it could be used to modify the properties of existing polymers. cymitquimica.com

| Precursor/Modifier | Synthetic Route Highlight | Resulting Monomer/Polymer Type | Potential Application | Reference |

| 4,4′-Dimethylbiphenyl (DMBP) | Two-step synthesis from 2-methylfuran (MF) via DMBF intermediate. acs.orgacs.org | Diacids (e.g., BDA), Diols, Diamines | High-performance engineering polymers, Plasticizers | acs.orgresearchgate.net |

| 5,5′-Dimethylbiphenyl-2,2′-diol | Not specified | Polymer modifier | Modification of polymer properties | cymitquimica.com |

Constituents in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.orgmdpi.com The geometry and functionality of the organic linker dictate the resulting structure and properties of the material. Dimethylbiphenyl-based dicarboxylic acids and other derivatives serve as rigid and functional linkers for constructing these frameworks.

For example, 2,2′-dimethylbiphenyl-4,4′-dicarboxylate (Me2BPDC) has been used as a ligand to construct the porous coordination network PCN-700 with zirconium-based secondary building units. nih.govacs.org In other work, 3,3′-dimethylbiphenyl-4,4′-dicarboxylic acid was employed as a linker to obtain large single crystals of a UiO-67 type MOF, which were subsequently functionalized with ruthenium(II) complexes for applications in photocatalysis. rsc.org

The structural diversity of these materials is significant. Researchers have synthesized a series of novel coordination polymers using linkers like 3,3′-di(pyridin-4-yl)-(2,2′-dimethoxy-[1,1′-biphenyl]) with various metal ions including Hg(II), Co(II), and Zn(II), resulting in frameworks with different dimensionalities and helical structures. researchgate.net Similarly, ligands such as 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid have been used to create MOFs with cadmium, zinc, and copper, yielding structures ranging from 2D layers to complex 3D frameworks. acs.org The use of auxiliary ligands like 2,2′-bipyridine or 1,10-phenanthroline (B135089) in conjunction with biphenyl-dicarboxylate linkers can further influence the final architecture, leading to molecular dimers, 1D chains, 2D layers, and 3D networks. nih.gov

| Ligand | Metal Ion(s) | Resulting Structure/Framework | Key Feature | Reference |

| 2,2′-dimethylbiphenyl-4,4′-dicarboxylate (Me2BPDC) | Zr(IV) | Porous Coordination Network (PCN-700) | Used in sequential ligand installation | nih.govacs.org |

| 3,3′-dimethylbiphenyl-4,4′-dicarboxylic acid | Zr(IV), Ru(II) | UiO-67 type MOF | Enabled growth of large single crystals for post-synthetic modification | rsc.org |

| 3,3′-di(pyridin-4-yl)-(2,2′-dimethoxy-[1,1′-biphenyl]) | Hg(II), Co(II), Zn(II) | 1D and 3D Coordination Polymers | Formation of helical infinite networks and metallo-macrocycles | researchgate.net |

| 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | Cd(II), Zn(II), Cu(II) | 2D and 3D Metal-Organic Frameworks | Different topologies including sra and sql nets | acs.org |

Intermediates in Advanced Organic Synthesis

The biphenyl scaffold is a privileged structure found in many pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for constructing this motif. gre.ac.ukscirp.orgnih.gov Derivatives of this compound, particularly boronic acids, are valuable intermediates in these transformations.

2',5'-Dimethylbiphenyl-2-ylboronic acid serves as a key intermediate for synthesizing complex organic molecules. smolecule.com Its structure allows it to participate efficiently in palladium-catalyzed Suzuki-Miyaura reactions, where it couples with various aryl halides to form more complex biaryl compounds. smolecule.com This reactivity makes it a valuable building block in medicinal chemistry and materials science. smolecule.com

The general utility of dimethylbiphenyl derivatives in synthesis is further demonstrated by related reactions. For instance, meta- or para-substituted 3,5-dimethylbiphenyl-4-ylamines can be constructed through a multi-step synthesis that employs a Suzuki cross-coupling of a phenyl boronic acid with a protected 4-bromo-2,6-dimethylaniline. uliege.be Additionally, computational studies have used isomers like 2-methylbiphenyl and 2,6-dimethylbiphenyl to explore the steric and electronic factors that influence the inter-ring dihedral angle in biaryl systems, which is a fundamental aspect of their structure and reactivity. acs.orgacs.org

| Intermediate | Reaction Type | Key Reactants | Product Class | Reference |

| 2',5'-Dimethylbiphenyl-2-ylboronic acid | Suzuki-Miyaura Coupling | Aryl halides, Palladium catalyst | Complex biaryl compounds | smolecule.com |

| 4-bromo-2,6-dimethylaniline | Suzuki-Miyaura Coupling | Phenyl boronic acids | 3,5-dimethylbiphenyl-4-ylamines | uliege.be |

| Aryl bromides | Ligand-Free Suzuki-Miyaura Coupling | Arylboronic acids, Aqueous Pd catalyst | Substituted biphenyls | acs.orgacs.org |

Environmental Research on the Fate and Transformations of Dimethylbiphenyl Isomers

Environmental Distribution and Persistence in Different Media

Research indicates that dimethylbiphenyl isomers are present in various environmental compartments, particularly in sediments and crude oils. scispace.comfupre.edu.ng Their distribution in these media is often used in geochemical analysis to assess the thermal maturity of crude oils. fupre.edu.ng While specific data on the environmental distribution of 2,5-dimethylbiphenyl is limited, studies on the broader class of alkylbiphenyls have identified their presence in the Baltic Sea food web, suggesting a potential for environmental persistence and biomagnification. For instance, isomers such as 2,4′-dimethylbiphenyl and 3,3′-dimethylbiphenyl have been detected in these food webs.

The persistence of biphenyl (B1667301) compounds in the environment is influenced by their physical and chemical properties. For biphenyl, the main removal processes in soil and water are biodegradation and photolysis. epa.gov Low-level concentrations of similar compounds, resulting from desorption from contaminated sediments, can be expected to persist indefinitely. epa.gov Given the structural similarities, it is plausible that this compound follows comparable patterns of distribution and persistence, with sediments acting as a primary sink.

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For this compound, these pathways are primarily photochemical and oxidative.

Photochemical transformation, or photolysis, is degradation induced by light. The excited-state absorption spectra of this compound have been investigated using femtosecond broad-band pump-probe spectroscopy. researchgate.net These studies show that the compound undergoes a biphasic relaxation mechanism in the excited state. researchgate.net The presence of methyl substituents in this compound causes strong symmetry-lowering effects which directly influence the transition dipole moments for excited-state absorption compared to the parent biphenyl molecule. researchgate.net

In general, biphenyl in solution can undergo 50% degradation in approximately 40 hours when irradiated with a germicidal UV lamp. epa.gov It is also known that irradiation of biphenyl on silica (B1680970) gel with light of wavelengths greater than 290 nm can lead to photodecomposition. epa.gov Furthermore, recent studies on the phototransformation of other complex aromatic compounds have identified "2-(2,5-dimethylphenyl)-1,4-dimethylbenzene" as a potential transformation product, highlighting the role of photochemical reactions in the environmental fate of these structures. copernicus.org

Phenolic compounds, which share the aromatic ring structure, are known to be readily oxidized. epa.gov The vapor-phase reaction of a related compound, 2,5-dimethylphenol, with photochemically-produced hydroxyl radicals corresponds to an atmospheric half-life of about 4.8 hours. nih.gov This suggests that this compound is also likely susceptible to degradation via reaction with atmospheric hydroxyl radicals.

Photochemical Transformations

Biotic Degradation Mechanisms (e.g., Microbial Metabolism Studies)

Biotic degradation is the breakdown of organic compounds by living organisms, primarily microorganisms. While specific microbial metabolism studies exclusively focused on this compound are scarce, the biodegradation of the parent compound, biphenyl, and other alkylated aromatics is well-documented.

Bacteria and fungi are known to degrade biphenyl. epa.gov Bacteria typically oxidize biphenyl to 2,3-dihydroxybiphenyl, while fungi metabolize it to hydroxylated derivatives like 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl. epa.gov Some studies have noted the presence of dimethylbiphenyl in analyses of the microbial metabolism of various aromatic compounds. fischer-tropsch.org Fungi such as Aspergillus oryzae and Mucor irregularis have demonstrated the ability to degrade complex hydrocarbon mixtures, aided by the production of extracellular enzymes like laccase and peroxidases, which can act on a wide range of aromatic pollutants. nih.gov It is plausible that similar enzymatic systems could be involved in the breakdown of this compound.

Partitioning Behavior and Bioaccumulation Potential (via Octanol-Water Partition Coefficient Analysis)

The partitioning behavior of a chemical between octanol (B41247) and water is a key indicator of its tendency to bioaccumulate in organisms. This is quantified by the octanol-water partition coefficient (Kow), usually expressed as its logarithm (log Kow). wikipedia.orgusf.edu A high log Kow value indicates hydrophobicity and a higher potential to accumulate in fatty tissues. wikipedia.orgusf.edu Chemicals with a log Kow greater than 5 are generally considered to have a potential for bioaccumulation. wikipedia.org

The log Kow for biphenyl is approximately 3.99, and its bioconcentration factors have been measured in various aquatic organisms. epa.gov For dimethylbiphenyl isomers, the addition of methyl groups generally increases hydrophobicity and the log Kow value. While an experimentally determined value for this compound is not available in the cited literature, the log Kow for the related isomer 2,3'-dimethylbiphenyl (B1265500) is estimated to be around 3.8. Quantitative Structure-Activity Relationship (QSAR) models, such as KOWWIN, are often used to estimate these values. umweltbundesamt.de The identification of other dimethylbiphenyl isomers in the Baltic Sea food web supports the potential for this class of compounds to bioaccumulate.

Interactive Data Table: Physicochemical Properties of Biphenyl and Related Compounds

This table summarizes key properties relevant to the environmental fate of the compounds discussed.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Log Kow | Reference |

| This compound | C14H14 | 182.26 | Not Available | epa.gov |

| Biphenyl | C12H10 | 154.21 | 3.99 | epa.gov |

| 2,3'-Dimethylbiphenyl | C14H14 | 182.26 | ~3.8 | |

| 2,5-Dimethylphenol | C8H10O | 122.16 | 2.3 | nih.gov |

Perspectives and Future Directions in 2,5 Dimethylbiphenyl Research

Development of Greener and More Efficient Synthetic Routes

Traditional methods for synthesizing biphenyl (B1667301) structures, while effective, often face scrutiny regarding their environmental impact and economic feasibility. A primary objective for future research is the creation of greener and more efficient synthetic pathways to 2,5-dimethylbiphenyl.

A significant trend is the move towards heterogeneous catalysis . This approach simplifies catalyst recovery and reuse, a crucial factor in sustainable chemistry. Research into Suzuki-Miyaura cross-coupling, a common method for forming biphenyls, is now exploring catalysts like palladium supported on innovative materials such as metal-organic frameworks (MOFs) or magnetic nanoparticles. These supports can reduce the leaching of precious metals and streamline the purification of the final product.

Another key area is the advancement of C-H activation strategies. researchgate.net This technique allows for the direct arylation of C-H bonds, offering a more atom-economical route that bypasses the need for pre-functionalized starting materials like organohalides or organoboron compounds. researchgate.net This approach not only curtails the number of synthetic steps but also minimizes the production of wasteful byproducts. epa.gov

Exploration of Novel Applications in Emerging Technologies

The distinct structural and electronic characteristics of this compound make it a compelling candidate for various emerging technologies. Future investigations will likely concentrate on integrating this molecule into advanced materials and organic electronic devices.

In the realm of organic electronics , the twisted geometry of the biphenyl unit is of particular interest. In materials like 4,4′-bis(9-carbazolyl)-2,2′-dimethylbiphenyl (CDBP), this steric twisting disrupts conjugation, which can raise triplet energies and prevent luminescence quenching in the solid state. ep2-bayreuth.de This property is highly desirable for developing efficient organic light-emitting diodes (OLEDs), especially for blue phosphorescent dyes. ep2-bayreuth.de Future work could involve incorporating the this compound scaffold into larger conjugated systems to create novel emitters for next-generation displays and lighting.

The development of advanced polymers is another promising frontier. The inclusion of the this compound unit within a polymer backbone can significantly influence its physical properties, including thermal stability, solubility, and processability. For example, monomers like 2,2′-dimethylbiphenyl have been used to create high-performing alkaline membranes for electrochemical devices, suggesting a potential role for its isomers. nih.gov These polymers could be tailored for specific functions, such as gas separation in membranes for carbon capture or as components in high-performance engineering plastics. acs.org

Advanced Theoretical and Computational Studies for Rational Design

Computational chemistry is an indispensable tool for accelerating the discovery and development of new materials based on this compound. Advanced theoretical studies offer profound insights into structure-property relationships, facilitating the rational design of molecules with targeted functionalities.

Density Functional Theory (DFT) is a cornerstone of this research, used to predict the electronic and photophysical properties of novel derivatives. tulane.edu For instance, DFT calculations can determine the dihedral angles between the phenyl rings, which are crucial for understanding the degree of electronic conjugation and predicting excited-state geometries. ep2-bayreuth.de Such calculations are vital for pre-screening candidates for applications like OLEDs by evaluating their HOMO-LUMO gaps and charge transport characteristics.

Molecular dynamics (MD) simulations provide a way to study the conformational behavior and intermolecular interactions of this compound in various environments, such as in solution or within a polymer matrix. This is essential for predicting bulk material properties and understanding phenomena like the self-assembly of biphenyl derivatives into aggregates, which can be driven by π-π stacking and van der Waals forces.

Looking ahead, the integration of machine learning and artificial intelligence (AI) with computational chemistry will likely revolutionize material design. By training algorithms on vast datasets of experimental and computational results, researchers can create models that rapidly predict the properties and performance of new this compound-based compounds, significantly reducing the time and cost of laboratory synthesis and testing.

Interdisciplinary Research and Novel Methodologies (e.g., Sensor Development, Chemical Biology Tools)

The future of this compound research lies in its integration with other scientific fields. Its versatile structure makes it an excellent platform for creating new tools and methods in areas like chemical sensing and chemical biology.

In sensor development , the biphenyl scaffold can be incorporated into fluorescent probes. researchgate.net The fluorescence of these probes can be engineered to change in the presence of specific analytes, such as metal ions or pollutants, offering a basis for highly sensitive and selective detection systems. The steric features of the dimethyl-substituted biphenyl core could be used to design specific binding pockets, enhancing the sensor's selectivity. For example, biphenyl compounds have been identified in environmental samples like rainfall, indicating their relevance in environmental monitoring. pan.pl

In chemical biology , derivatives of this compound could be functionalized to act as molecular probes for studying biological systems. researchgate.net Their lipophilic nature could be leveraged to target specific cellular membranes or compartments. If rendered fluorescent, these molecules could be used in advanced bioimaging techniques to visualize cellular dynamics. Furthermore, chiral biphenyl structures are valuable as ligands in asymmetric catalysis, a field with significant implications for pharmaceutical synthesis. pnas.org This interdisciplinary approach, combining organic synthesis with biology and materials science, promises to uncover a new range of applications for this versatile chemical compound.

Q & A

Q. What are the recommended methods for synthesizing 2,5-dimethylbiphenyl, and how can purity be validated?

Synthesis of this compound is typically achieved via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated toluene derivatives and arylboronic acids. Post-synthesis purification involves column chromatography or recrystallization. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify impurities. For example, ¹H-NMR peaks at δ 2.22–2.33 ppm (methyl groups) and aromatic proton signals between δ 7.06–7.40 ppm align with literature data .

Q. How should researchers handle safety concerns associated with this compound?